

Spectroscopic Profile of 4-Bromo-2-methoxythiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-methoxythiazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-2-methoxythiazole**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work and structural verification.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-bromo-2-methoxythiazole**. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.15	Singlet	1H	H-5 (Thiazole ring)
~4.10	Singlet	3H	-OCH ₃

Note: The chemical shift of the thiazole proton is influenced by the electron-withdrawing bromine at position 4 and the electron-donating methoxy group at position 2.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~168	C-2 (Thiazole ring)
~115	C-4 (Thiazole ring)
~112	C-5 (Thiazole ring)
~58	-OCH ₃

Note: The chemical shifts are estimated based on the expected electronic environment of each carbon atom within the substituted thiazole ring.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3120	Medium	C-H stretch (Thiazole ring)
~2950, ~2850	Medium	C-H stretch (Aliphatic -OCH ₃)
~1610	Medium	C=N stretch (Thiazole ring)
~1480	Medium	C=C stretch (Thiazole ring)
~1250	Strong	C-O-C asymmetric stretch (methoxy)
~1050	Strong	C-O-C symmetric stretch (methoxy)
~800	Strong	C-H out-of-plane bend (Thiazole ring)
~650	Medium	C-Br stretch

Note: The IR spectrum is predicted to show characteristic absorptions for the thiazole ring, the methoxy group, and the carbon-bromine bond.

Table 4: Predicted Electron Ionization Mass Spectrometry (EI-MS) Data

m/z	Relative Intensity	Assignment
193/195	High	$[M]^{+\cdot}$ (Molecular ion, due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes)
178/180	Medium	$[M - \text{CH}_3]^+$
150/152	Medium	$[M - \text{CH}_3 - \text{CO}]^+$
114	Low	$[M - \text{Br}]^+$
71	Low	$[\text{C}_3\text{H}_3\text{S}]^+$

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (^{193}Br and ^{81}Br are in an approximate 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

- Dissolve approximately 5-10 mg of **4-bromo-2-methoxythiazole** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: Approximately 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32, depending on sample concentration.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled pulse sequence.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- For a liquid sample, place one drop directly onto the ATR crystal.
- For a solid sample, place a small amount of the powder onto the crystal and apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.

- Place the sample on the crystal and acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

Sample Introduction:

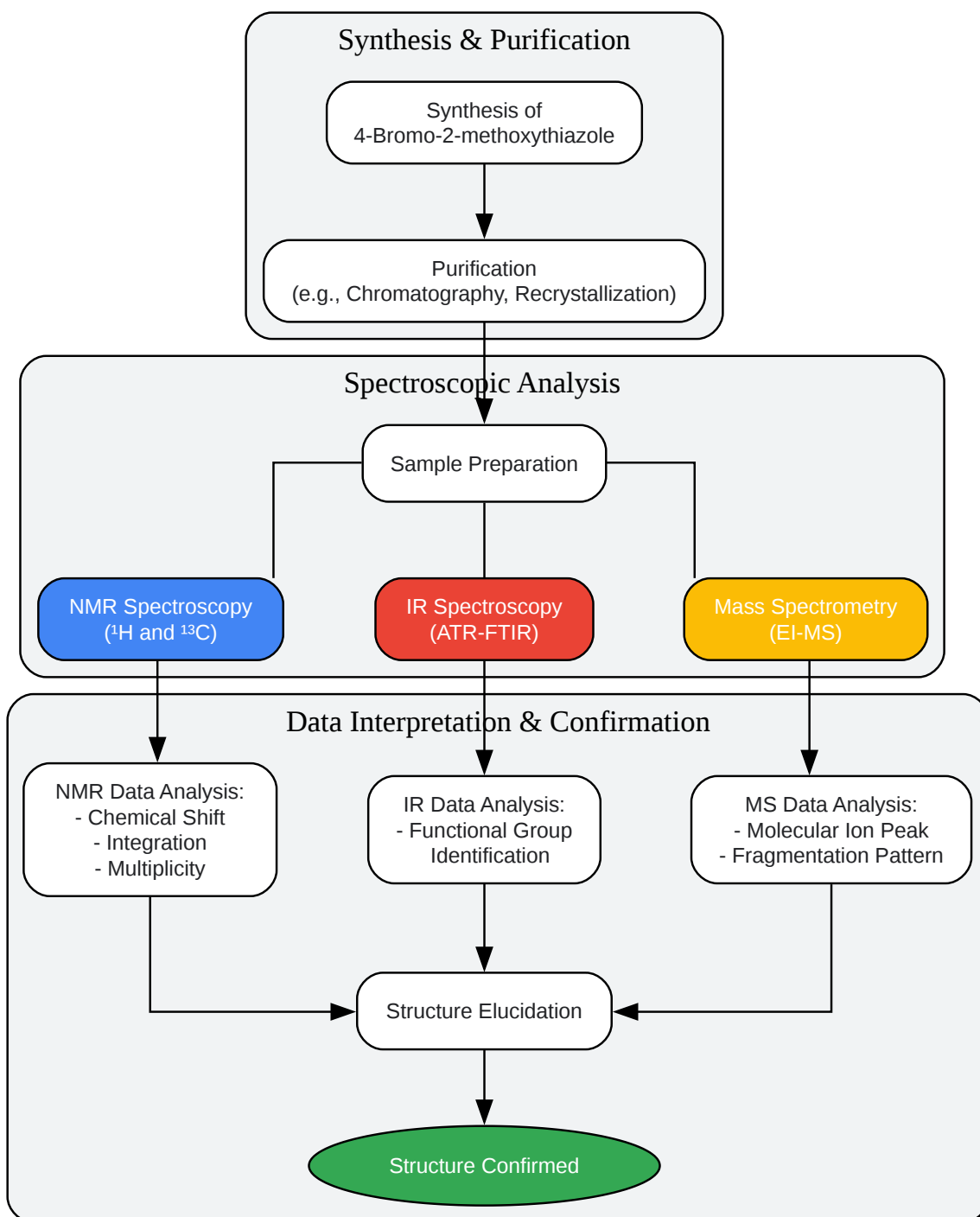
- Introduce a dilute solution of **4-bromo-2-methoxythiazole** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the instrument. If using GC-MS, the sample will be vaporized and separated on the GC column before entering the mass spectrometer.

Ionization and Analysis:

- The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **4-bromo-2-methoxythiazole**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com